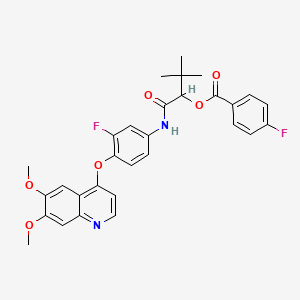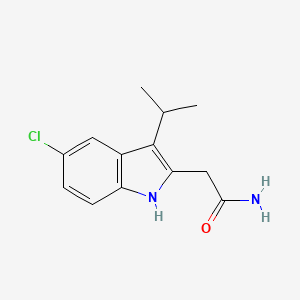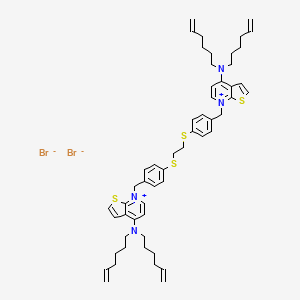
Diethyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-苯并二氧杂环戊烯-4-基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯是一种化学化合物,以其独特的结构和在各个领域的潜在应用而闻名。该化合物具有一个1,3-苯并二氧杂环戊烯环,这是许多具有生物活性的分子中常见的结构单元,以及一个二氢吡啶环,这在医学上使用的钙通道阻滞剂中经常出现。
准备方法
合成路线和反应条件
4-(1,3-苯并二氧杂环戊烯-4-基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯的合成通常涉及多步过程。一种常见的做法包括 Hantzsch 二氢吡啶合成法,该方法涉及醛、β-酮酯和氨或铵盐的缩合反应。反应条件通常需要乙醇等溶剂和乙酸等催化剂,并在回流条件下进行反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成的效率和产率。此外,还采用重结晶和色谱等纯化技术来确保最终产品的纯度。
化学反应分析
反应类型
4-(1,3-苯并二氧杂环戊烯-4-基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯可以发生多种化学反应,包括:
氧化: 此反应可以将二氢吡啶环转化为吡啶环。
还原: 该化合物可以被还原以形成四氢吡啶衍生物。
取代: 苯并二氧杂环戊烯环上可以发生亲电和亲核取代反应。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用钯碳或氢化铝锂进行催化氢化。
取代: 使用溴或氯等卤化剂进行亲电取代,以及使用胺或硫醇等亲核试剂进行亲核取代。
主要产物
氧化: 形成吡啶衍生物。
还原: 形成四氢吡啶衍生物。
取代: 形成卤代或胺化的苯并二氧杂环戊烯衍生物。
科学研究应用
4-(1,3-苯并二氧杂环戊烯-4-基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯在科学研究中有几种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗癌和抗菌活性。
医学: 研究其作为钙通道阻滞剂的潜力及其对心血管健康的影响。
工业: 用于开发新材料,以及作为合成各种化工产品的先驱。
作用机理
4-(1,3-苯并二氧杂环戊烯-4-基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯的作用机理涉及其与钙通道等分子靶标的相互作用。二氢吡啶环已知会与 L 型钙通道结合,抑制钙离子流入细胞。这种作用会导致血管扩张和血压降低,使其在治疗高血压方面具有作用。
作用机制
The mechanism of action of Diethyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The dihydropyridine ring is known to bind to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure, making it useful in the treatment of hypertension.
相似化合物的比较
类似化合物
硝苯地平: 另一种用于治疗高血压和心绞痛的二氢吡啶钙通道阻滞剂。
氨氯地平: 一种长效二氢吡啶钙通道阻滞剂,具有类似的应用。
非洛地平: 以其高血管选择性而闻名,用于治疗高血压。
独特性
4-(1,3-苯并二氧杂环戊烯-4-基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯的独特性在于它含有 1,3-苯并二氧杂环戊烯环,赋予它独特的化学和生物学特性。这种结构特征可以增强其对某些分子靶标的结合亲和力和特异性,从而可能导致更有效的治疗效果。
属性
分子式 |
C20H23NO6 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
diethyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23NO6/c1-5-24-19(22)15-11(3)21-12(4)16(20(23)25-6-2)17(15)13-8-7-9-14-18(13)27-10-26-14/h7-9,17,21H,5-6,10H2,1-4H3 |
InChI 键 |
XIEGUEKHAYTXLU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


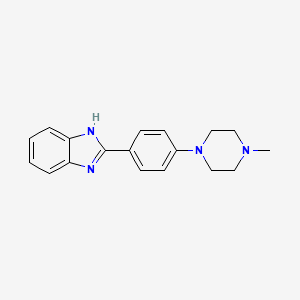
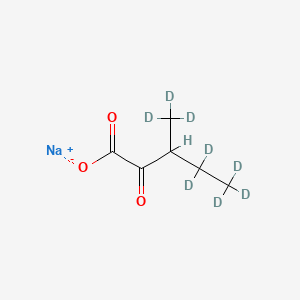
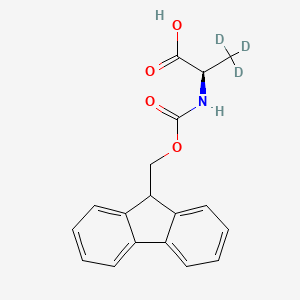
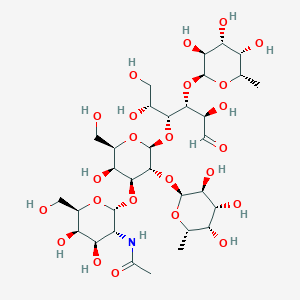
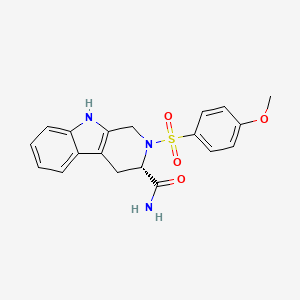

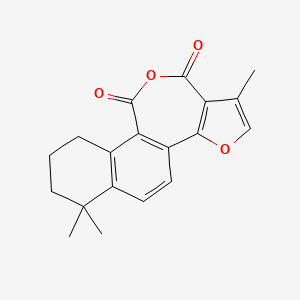
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)

